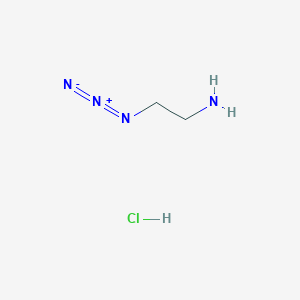

2-Azidoethan-1-amine hydrochloride

Übersicht

Beschreibung

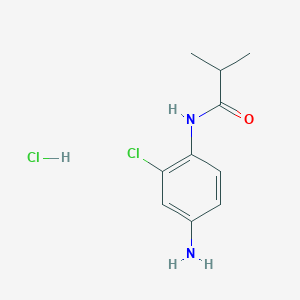

2-Azidoethan-1-amine hydrochloride is a chemical compound with the molecular formula C2H7ClN4 . It is used as a reagent for pyrrolobenzodiazepine dimers that are used in the treatment of proliferative disorders such as cancer .

Synthesis Analysis

The synthesis of this compound involves the use of a linker providing the azide group required for the subsequent click reaction. The carboxyl groups on the beads are activated with EDC and S-NHS and form a covalent bond with the amine group on the linker molecule .

Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 122.56 g/mol . Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not explicitly mentioned in the search results .

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Applications

- Poly(N-isopropylacrylamide) Functionalization : Narumi et al. (2008) described using a derivative of 2-Azidoethan-1-amine for initiating the polymerization of N-isopropylacrylamide (NIPAM). They further demonstrated a 'click' reaction of the azido end-group with acetylene derivatives, modifying the properties of the polymer, such as its lower critical solution temperature (LCST) (Narumi et al., 2008).

Organic Synthesis

- Diazotransfer Reagent : Goddard-Borger and Stick (2007) reported the synthesis of imidazole-1-sulfonyl azide hydrochloride, a diazotransfer reagent, demonstrating its effectiveness in converting primary amines to azides, a key step in organic synthesis (Goddard-Borger & Stick, 2007).

Macrocyclic Chemistry

- Azatripyrrolic and Azatetrapyrrolic Macrocycles : Mani et al. (2010) synthesized azatripyrrolic and azatetrapyrrolic macrocycles via the Mannich reaction of pyrrole, using primary amine hydrochloride. These macrocycles have potential applications in anion binding (Mani et al., 2010).

Material Science and Biotechnology

Chitosan Hydrogels for Drug Delivery : Karimi et al. (2018) explored the use of tris(2-(2-formylphenoxy)ethyl)amine, synthesized from tris(2-chloroethyl)amine hydrochloride, for creating chitosan hydrogels with potential applications in drug delivery systems (Karimi et al., 2018).

Solid-Phase Synthesis : Castro et al. (2013) used imidazole-1-sulfonyl azide hydrochloride for the preparation of azido solid supports. This method has applications in solid-phase synthesis, particularly in conjugating linkers through Click Chemistry (Castro et al., 2013).

Sensors for Biogenic Amines : Singh et al. (2014) reported the synthesis of novel organosilicon-based chemosensors using azido compounds. These chemosensors have applications in detecting biogenic amines, which are important in various biological processes (Singh et al., 2014).

Surface Functionalization : Kim et al. (2003) utilized aziridine, which can be derived from 2-Azidoethan-1-amine, for creating reactive amine groups on solid substrates like silica. This has applications in material science for surface functionalization (Kim et al., 2003).

Wirkmechanismus

Target of Action

2-Azidoethan-1-amine hydrochloride is primarily used as a reagent in the field of biochemistry . It is often used in the synthesis of antigenic peptides, which are used in serological test settings such as enzyme-linked immunosorbent assays (ELISA) to determine reactive antibodies (ABs) from serum or plasma samples . Therefore, its primary targets are the antigenic peptides that it helps synthesize.

Mode of Action

The compound interacts with its targets through a process known as copper-catalyzed click chemistry . This process allows for the immobilization of designed synthetic peptides onto uniquely color-coded paramagnetic beads in an orientation-specific manner . The compound’s azide group reacts with an alkyne group on the target molecule to form a stable triazole ring, a process known as a click reaction .

Biochemical Pathways

It is known that the compound plays a crucial role in the synthesis of antigenic peptides, which are involved in the immune response .

Result of Action

The primary result of the action of this compound is the synthesis of antigenic peptides. These peptides can then be used in various applications, such as the detection of antibody reactivities in serum or plasma samples . This can aid in early disease diagnostics, vaccine development, or monitoring of immune responses .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the click chemistry reaction can be affected by the presence of copper ions and the pH of the solution . Additionally, the compound is hygroscopic and should be stored under an inert atmosphere at -20°C to maintain its stability .

Biochemische Analyse

Biochemical Properties

2-Azidoethan-1-amine hydrochloride plays a crucial role in biochemical reactions due to its azide group, which can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable triazole linkages. For instance, it can be used to label proteins with fluorescent tags, enabling the study of protein localization and interactions . The nature of these interactions is typically covalent, ensuring the stability and specificity of the modifications.

Cellular Effects

The effects of this compound on cells are multifaceted. It can influence cell function by modifying proteins involved in critical cellular processes. For example, when used in click chemistry, it can label cell surface proteins, thereby affecting cell signaling pathways and gene expression. Studies have shown that this compound can be used to track protein dynamics and interactions within cells, providing insights into cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. The azide group reacts with alkyne groups in the presence of a copper catalyst, forming a stable triazole ring. This reaction is highly specific and efficient, making it ideal for labeling and modifying biomolecules. Additionally, this compound can inhibit or activate enzymes by covalently modifying active site residues, thereby altering their activity and affecting downstream cellular processes .

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time are critical for its use in laboratory settings. This compound is relatively stable under standard storage conditions but can degrade over time if exposed to moisture or light. Long-term studies have shown that this compound maintains its labeling efficiency and specificity in both in vitro and in vivo experiments, although periodic verification of its activity is recommended .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it effectively labels target proteins without causing significant toxicity. At higher doses, it can induce adverse effects, including cytotoxicity and disruption of normal cellular functions. Threshold effects have been observed, where a minimal effective dose is required to achieve specific labeling without detrimental effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can affect metabolic flux by modifying key enzymes involved in metabolic processes. For example, it can inhibit enzymes in glycolysis or the citric acid cycle, leading to changes in metabolite levels and overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. It can be actively transported into cells via specific transporters or passively diffuse across cell membranes. Once inside the cell, it can localize to specific compartments, such as the cytoplasm or nucleus, depending on its interactions with intracellular proteins .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For instance, it can be targeted to mitochondria or the endoplasmic reticulum, where it can modify resident proteins and influence organelle function .

Eigenschaften

IUPAC Name |

2-azidoethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPDLBROICENPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118508-67-1 | |

| Record name | 2-azidoethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-(2-oxo-2-phenylethyl)-2-[(phenylcarbonyl)amino]-1-benzothiophene-3-carboxylate ammoniate](/img/structure/B3088311.png)

![{4-[(Dimethylamino)methyl]benzyl}methylamine dihydrochloride](/img/structure/B3088326.png)